4-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide
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Overview
Description
4-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-chloro group and a 2-(4-chlorophenyl)sulfanylethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 2-(4-chlorophenyl)ethanethiol.
Formation of Intermediate: The 2-(4-chlorophenyl)ethanethiol is reacted with a base such as sodium hydride to form the corresponding thiolate anion.
Nucleophilic Substitution: The thiolate anion is then reacted with 4-chlorobenzoyl chloride to form the intermediate this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The chloro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
4-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
- 2,4-dichloroacetanilide
- N-(4-chlorophenyl)acetamide
Uniqueness
4-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfanyl group provides additional reactivity compared to similar compounds, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-12-3-1-11(2-4-12)15(19)18-9-10-20-14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEFCWSAWGBMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCSC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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